Lipophilicity Advantage: Octyl (3S)-3-hydroxybutanoate XLogP3 3.1 vs. Shorter-Chain and Bulky Analogs
Octyl (3S)-3-hydroxybutanoate exhibits an XLogP3 of 3.1, substantially higher than ethyl (0.2), tert-butyl (0.8), and butyl (1.0) analogs [1][2][3]. This ~2–3 log unit increase in computed lipophilicity translates to an approximately 100- to 1000-fold higher predicted partition coefficient, directly impacting membrane permeation and vehicle compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ethyl (S)-3-hydroxybutyrate: XLogP3 = 0.2; tert-Butyl (S)-3-hydroxybutyrate: XLogP3 = 0.8; Butyl 3-hydroxybutanoate: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +2.9 (vs. ethyl); +2.3 (vs. tert-butyl); +2.1 (vs. butyl) |
| Conditions | Computed by XLogP3 algorithm; PubChem release data [1][2][3] |
Why This Matters
For procurement decisions, higher lipophilicity enables formulations requiring enhanced membrane permeability or lipid-based delivery systems where short-chain esters would fail to partition adequately.
- [1] PubChem. Octyl (3S)-3-hydroxybutanoate. Compound Summary CID 71360275. National Center for Biotechnology Information. XLogP3: 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/71360275 View Source
- [2] PubChem. Butanoic acid, 3-hydroxy-, butyl ester. Compound Summary CID 103808. National Center for Biotechnology Information. XLogP3-AA: 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/000103808 View Source
- [3] PubChem. (S)-(+)-Tert-butyl 3-hydroxybutyrate. Compound Summary CID 10154184. National Center for Biotechnology Information. XLogP3-AA: 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/10154184 View Source
